Diphenyl sulfide-d10
Overview
Description
Diphenyl sulfide-d10 is a deuterated derivative of diphenyl sulfide, where all hydrogen atoms in the phenyl rings are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and spectroscopic studies.
Mechanism of Action
Target of Action
Diphenyl sulfide-d10 is a deuterated derivative of diphenyl sulfide Diphenyl sulfide is known to be an aromatic sulfide, consisting of two phenyl groups attached to a sulfur atom .
Mode of Action
For instance, it can be oxidized to the sulfoxide with hydrogen peroxide .
Biochemical Pathways
Diphenyl sulfide, its parent compound, is known to be a precursor to triaryl sulfonium salts, which are used as photoinitiators .
Pharmacokinetics
It’s known that diphenyl sulfide is a colorless liquid with a boiling point of 296°c and a melting point of -40°c . These properties might influence its bioavailability.
Result of Action
Its parent compound, diphenyl sulfide, is known to participate in various chemical reactions, which could potentially influence various biological processes .
Action Environment
It’s known that diphenyl sulfide is insoluble in water but soluble in diethyl ether, benzene, and carbon disulfide . These solubility properties might influence its action in different environments.
Biochemical Analysis
Biochemical Properties
It is known that the molecule consists of two phenyl groups attached to a sulfur atom This structure could potentially allow it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This suggests that it could have long-term effects on cellular function observed in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl sulfide-d10 can be synthesized through several methods. One common method involves the reaction of deuterated benzene with sulfur monochloride in the presence of a catalyst. The reaction proceeds as follows:
2C6D6+S2Cl2→(C6D5)2S+2HCl
Another method involves the reduction of diphenyl sulfone-d10 using a reducing agent such as lithium aluminum hydride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the complete reduction of the sulfone group to a sulfide group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using deuterated benzene and sulfur monochloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Diphenyl sulfide-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to diphenyl sulfoxide-d10 and further to diphenyl sulfone-d10 using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of diphenyl sulfone-d10 back to this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Diphenyl sulfoxide-d10, diphenyl sulfone-d10.
Reduction: this compound.
Substitution: Halogenated or nitro-substituted this compound derivatives.
Scientific Research Applications
Diphenyl sulfide-d10 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of sulfur-containing drugs.
Industry: Applied in the development of new materials and catalysts, particularly in the field of polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
Diphenyl sulfide: The non-deuterated form of diphenyl sulfide-d10.
Diphenyl sulfoxide-d10: The oxidized form of this compound.
Diphenyl sulfone-d10: The fully oxidized form of this compound.
Diphenyl ether: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies, such as nuclear magnetic resonance (NMR) and mass spectrometry. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYMSROWYAPPGB-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745739 | |
Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180802-01-1 | |
Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 180802-01-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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